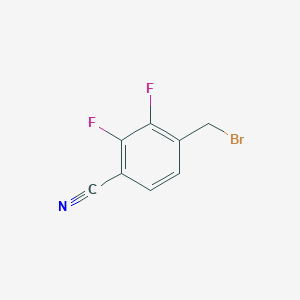
4-(Bromomethyl)-2,3-difluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-2,3-difluorobenzonitrile is an organic compound that features a benzene ring substituted with bromomethyl, difluoro, and nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Bromomethyl)-2,3-difluorobenzonitrile involves the bromination of 2,3-difluorobenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction typically proceeds in solvents like acetone or dichloromethane.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors where the reactants are mixed and reacted under controlled temperature and illumination . This method ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-2,3-difluorobenzonitrile undergoes various types of reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Cross-Coupling Reactions: Biaryl compounds.
Oxidation and Reduction: Benzylamines or benzoic acids.
Applications De Recherche Scientifique
4-(Bromomethyl)-2,3-difluorobenzonitrile is utilized in various scientific research applications:
Organic Synthesis: As a building block for more complex molecules.
Pharmaceutical Research: Potential intermediate in the synthesis of bioactive compounds.
Material Science: Used in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action for 4-(Bromomethyl)-2,3-difluorobenzonitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In cross-coupling reactions, the compound forms a complex with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromofluorobenzene: Similar in structure but lacks the nitrile group.
4-(Bromomethyl)benzoic acid: Contains a carboxylic acid group instead of a nitrile.
4-(Bromomethyl)benzyl alcohol: Contains a hydroxyl group instead of a nitrile.
Uniqueness
4-(Bromomethyl)-2,3-difluorobenzonitrile is unique due to the presence of both difluoro and nitrile groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
510772-87-9 |
|---|---|
Formule moléculaire |
C8H4BrF2N |
Poids moléculaire |
232.02 g/mol |
Nom IUPAC |
4-(bromomethyl)-2,3-difluorobenzonitrile |
InChI |
InChI=1S/C8H4BrF2N/c9-3-5-1-2-6(4-12)8(11)7(5)10/h1-2H,3H2 |
Clé InChI |
WCRCRGGHKVPEBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CBr)F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



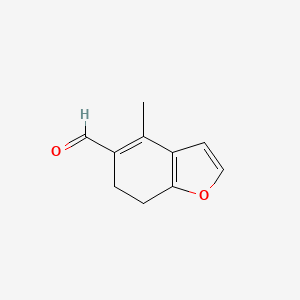
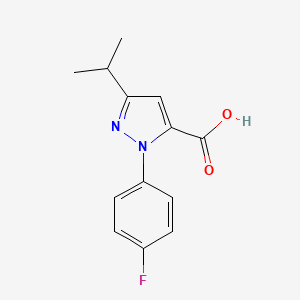
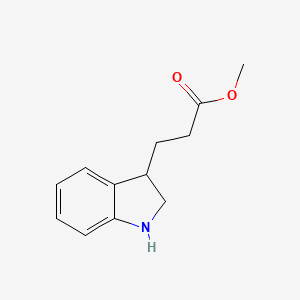

![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)

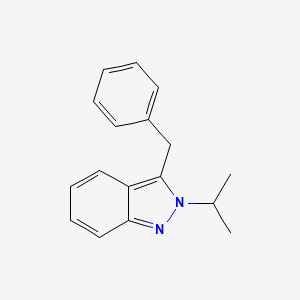
![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)
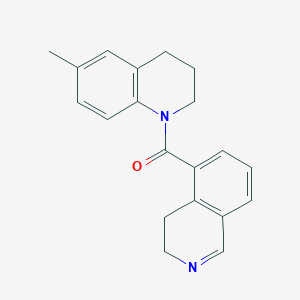
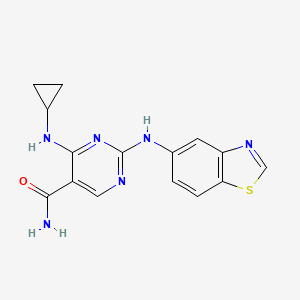

![2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13877333.png)
